Molecular Basis of Differential Stability: Hydrogen-Bonding Network in L-Arginine Monohydrate vs. Anhydrous Free Base
High-resolution X-ray crystallography at 100 K reveals that L-arginine monohydrate exhibits a fundamentally distinct hydrogen-bonding network compared to the anhydrous free base form. In the monohydrate crystal lattice, the deprotonated, negatively charged alpha-carboxylate group forms specific, stabilizing hydrogen bonds with the positively charged guanidinium group of a neighboring molecule, a pattern not observed in the free base structure [1]. This unique lattice architecture is characterized by a neutral α-amino group, which contributes to a different intermolecular interaction profile [1].
| Evidence Dimension | Crystal Lattice Hydrogen-Bonding Network Architecture |
|---|---|
| Target Compound Data | Characterized by a neutral α-amino group and specific hydrogen bonds between deprotonated α-carboxylate and positively charged guanidinium groups of adjacent molecules. |
| Comparator Or Baseline | L-arginine free base (anhydrous) |
| Quantified Difference | Notable difference in hydrogen-bond pattern; different intermolecular interaction profile. |
| Conditions | X-ray crystallography at 100 K; single-crystal synchrotron data collection. |
Why This Matters
This structural differentiation provides a physical basis for understanding potential differences in stability, hygroscopicity, and long-term storage behavior, which are critical considerations for procurement and material handling in research and industrial settings.
- [1] Flaig, R., et al. Topological analysis of DL-arginine monohydrate at 100 K. Acta Crystallographica Section B: Structural Science, 2002, 58(2), 280-290. View Source
